5-Bromo-4-(methylamino)pyridine-3-sulfonic acid
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Overview
Description
5-Bromo-4-(methylamino)pyridine-3-sulfonic acid is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of a bromine atom, a methylamino group, and a sulfonic acid group attached to a pyridine ring. This compound is known for its unique chemical properties and reactivity, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(methylamino)pyridine-3-sulfonic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(methylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyridine derivative .
Scientific Research Applications
5-Bromo-4-(methylamino)pyridine-3-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)pyridine-3-sulfonic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-(methylamino)pyridine-3-sulfonic acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
5-Bromo-4-(methylamino)pyridine-3-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C6H7BrN2O3S |
---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
5-bromo-4-(methylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H7BrN2O3S/c1-8-6-4(7)2-9-3-5(6)13(10,11)12/h2-3H,1H3,(H,8,9)(H,10,11,12) |
InChI Key |
VUSFWXBATZQXIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1S(=O)(=O)O)Br |
Origin of Product |
United States |
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